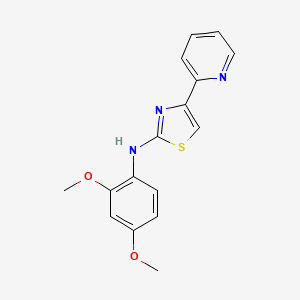![molecular formula C9H12N6O B6238479 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol CAS No. 1363826-48-5](/img/new.no-structure.jpg)
3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol is a heterocyclic compound that features both pyrazole and triazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Formation of the Triazine Ring: The triazine ring is often formed by the cyclization of a guanidine derivative with a suitable nitrile or amidine.
Coupling of Pyrazole and Triazine Rings: The final step involves the coupling of the pyrazole and triazine rings. This can be achieved through nucleophilic substitution reactions where the amino group of the pyrazole reacts with a chlorinated triazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazine ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the nitrogens in the pyrazole and triazine rings, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole or triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(1-methyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol
- 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-chloro-1,2,4-triazin-5-ol
- 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-thiol
Uniqueness
3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Propiedades
Número CAS |
1363826-48-5 |
|---|---|
Fórmula molecular |
C9H12N6O |
Peso molecular |
220.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



